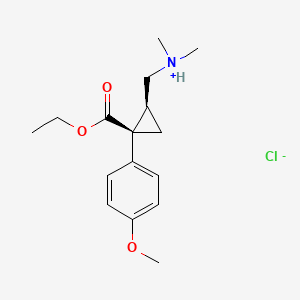

Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride

Description

This compound is a cyclopropane derivative featuring a dimethylamino-methyl group at position 2, a p-methoxyphenyl substituent at position 1, and an ethyl ester moiety. The (Z)-configuration indicates spatial arrangement around the cyclopropane ring, while the monohydrochloride salt enhances solubility and stability for pharmaceutical or agrochemical applications. Cyclopropane derivatives are notable for their strained ring system, which imparts unique reactivity and biological activity. This compound is hypothesized to act as an ethylene biosynthesis inhibitor, similar to structurally related cyclopropanecarboxylic acids . Its synthesis likely involves cyclopropanation via catalytic systems (e.g., DMSO-based methods) to achieve stereochemical control .

Properties

CAS No. |

85467-77-2 |

|---|---|

Molecular Formula |

C16H24ClNO3 |

Molecular Weight |

313.82 g/mol |

IUPAC Name |

[(1S,2R)-2-ethoxycarbonyl-2-(4-methoxyphenyl)cyclopropyl]methyl-dimethylazanium;chloride |

InChI |

InChI=1S/C16H23NO3.ClH/c1-5-20-15(18)16(10-13(16)11-17(2)3)12-6-8-14(19-4)9-7-12;/h6-9,13H,5,10-11H2,1-4H3;1H/t13-,16+;/m1./s1 |

InChI Key |

BCEPJLJQGQCNPB-CACIRBSMSA-N |

Isomeric SMILES |

CCOC(=O)[C@@]1(C[C@@H]1C[NH+](C)C)C2=CC=C(C=C2)OC.[Cl-] |

Canonical SMILES |

CCOC(=O)C1(CC1C[NH+](C)C)C2=CC=C(C=C2)OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride typically involves multiple steps. One common method includes the following steps:

Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene or carbenoid reagent.

Introduction of the Dimethylamino Group: This step involves the alkylation of a suitable precursor with dimethylamine under basic conditions.

Attachment of the p-Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the cyclopropane intermediate is reacted with p-methoxybenzene in the presence of a Lewis acid catalyst.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the dimethylamino group to a primary amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three key analogues (Table 1), emphasizing substituents, stereochemistry, and biological activity.

Key Findings

Dimethylamino vs. methylamino: The dimethylamino group increases steric bulk and lipophilicity, which may prolong metabolic stability but reduce aqueous solubility compared to the methylamino analogue .

Stereochemical Influence: The (Z)-configuration in the target compound and contrasts with the (E)-isomer in , which exhibits confirmed ethylene inhibition.

Salt Forms and Bioavailability: The monohydrochloride salt of the target compound likely outperforms the free acid form (e.g., ) in solubility, enabling better formulation for in vivo applications. Similarly, the but-2-enedioate salt in demonstrates how counterion choice impacts physicochemical properties.

Synthetic Methodology :

- Catalytic systems involving DMSO (as in ) are critical for achieving stereoselective cyclopropanation. However, the absence of chloro-substituents in the target compound may simplify synthesis compared to dichloro derivatives .

Biological Activity

Cyclopropanecarboxylic acid, specifically the compound 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride , is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Information

- IUPAC Name : Cyclopropanecarboxylic acid, 2-((dimethylamino)methyl)-1-(p-methoxyphenyl)-, ethyl ester, (Z)-, monohydrochloride

- Molecular Formula : C15H21ClN2O2

- Molecular Weight : 296.79 g/mol

- CAS Number : Not explicitly provided in the search results.

Structural Characteristics

The compound features a cyclopropane ring with a carboxylic acid moiety and a dimethylamino group. The presence of a p-methoxyphenyl group enhances its lipophilicity and potential receptor binding capabilities.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is hypothesized to act as a selective antagonist for certain serotonin receptors, particularly the 5-HT2A receptor , which plays a critical role in modulating neurotransmission and has implications in psychiatric disorders .

Pharmacological Effects

- Antagonistic Activity : The compound exhibits significant antagonistic effects on the 5-HT2A receptor with pKi values indicating its selectivity over other serotonin receptors (5-HT2C and 5-HT2B) and various adrenergic receptors .

- Cytotoxicity : Preliminary studies suggest that derivatives of cyclopropanecarboxylic acids may possess cytotoxic properties against specific cancer cell lines. For example, similar compounds have shown effective cytotoxicity with EC50 values in the low micromolar range against human tumor cell lines .

- Anti-inflammatory Potential : The compound may also inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.

Study 1: Selective Receptor Antagonism

A study investigated the pharmacological profile of related compounds, confirming that modifications to the cyclopropane structure significantly affect receptor binding affinities. The results indicated that compounds with similar structural motifs could effectively inhibit the 5-HT2A receptor, leading to potential therapeutic applications in treating mood disorders .

Study 2: Cytotoxicity Assessment

Research on structurally related cyclopropanecarboxylic acids demonstrated their cytotoxic effects on various cancer cell lines. For instance, a derivative showed an EC50 of 0.6 μM against HT29 colon adenocarcinoma cells. This highlights the potential for cyclopropanecarboxylic acid derivatives in cancer therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sarpogrelate hydrochloride | Structure | Selective 5-HT2A antagonist |

| Betulinic acid derivatives | Structure | Cytotoxicity towards cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.